molecular formula C8H4ClF2N B1644805 2-Chloro-4,5-difluorophenylacetonitrile CAS No. 874285-22-0

2-Chloro-4,5-difluorophenylacetonitrile

Cat. No. B1644805
CAS RN: 874285-22-0
M. Wt: 187.57 g/mol
InChI Key: OMDUVHDMGXUSLW-UHFFFAOYSA-N
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Description

2-Chloro-4,5-difluorophenylacetonitrile is a chemical compound with the molecular formula C8H4ClF2N . It is an important intermediate in medicinal compounds and pesticides .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4,5-difluorophenylacetonitrile is represented by the InChI code: 1S/C8H4ClF2N/c9-6-4-8(11)7(10)3-5(6)1-2-12/h3-4H,1H2 .


Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro-4,5-difluorophenylacetonitrile is 187.58 . It is a solid at room temperature .

Scientific Research Applications

Environmental Pollution and Plant Metabolism

  • Research on halogenated phenols, including compounds structurally related to 2-Chloro-4,5-difluorophenylacetonitrile, has shown that these compounds and their metabolites can be sequestered and transformed by aquatic plants. Nuclear magnetic resonance (NMR) techniques have identified and quantified contaminants and their metabolites within plant tissues, highlighting the plant's role in mitigating environmental pollution (Tront & Saunders, 2007).

Chemical Synthesis and Structural Analysis

  • The study of polymorphs of related fluorinated compounds has provided insights into the conformational flexibility and crystal packing of such molecules. This research has implications for understanding the structural characteristics and synthesis pathways of fluorinated chemicals, including 2-Chloro-4,5-difluorophenylacetonitrile (Laubenstein et al., 2016).

Electrochemical Synthesis

  • The electrochemical carboxylation of chloroacetonitrile, closely related to 2-Chloro-4,5-difluorophenylacetonitrile, has been explored in research. This process demonstrates the potential for synthesizing valuable chemical intermediates, like cyanoacetic acid, from chloroacetonitriles and carbon dioxide, offering a sustainable route for chemical synthesis (Isse & Gennaro, 2002).

Fluorination Techniques and Chemical Modifications

  • Anodic fluorination techniques have been applied to chlorophenylthio compounds, showing high efficiency and selectivity in producing fluorinated products. This research contributes to the broader field of organofluorine chemistry, which includes the study and application of compounds like 2-Chloro-4,5-difluorophenylacetonitrile (Suzuki & Fuchigami, 2004).

Reactions and Chemoselectivity

  • Studies on the chemoselectivity of haloacetonitriles with hydrogen phosphonates, relevant to 2-Chloro-4,5-difluorophenylacetonitrile, have shown dramatic effects of the halogen atom on the reaction pathways. This research provides valuable insights into the reactivity and potential applications of chloroacetonitriles in chemical synthesis (Rassukana et al., 2014).

properties

IUPAC Name

2-(2-chloro-4,5-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF2N/c9-6-4-8(11)7(10)3-5(6)1-2-12/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDUVHDMGXUSLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901275192
Record name 2-Chloro-4,5-difluorobenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901275192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4,5-difluorophenylacetonitrile

CAS RN

874285-22-0
Record name 2-Chloro-4,5-difluorobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874285-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4,5-difluorobenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901275192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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